molecular formula C17H10ClFN2S2 B11516263 Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)-

Pyridine-3-carbonitrile, 2-(2-chloro-6-fluorobenzylthio)-6-(2-thienyl)-

Cat. No.: B11516263
M. Wt: 360.9 g/mol
InChI Key: URJMXLYGJGEAIO-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a pyridine ring substituted with a thiophene group, a nitrile group, and a chlorofluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps:

    Formation of the Chlorofluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form the corresponding sulfide.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Similar in structure but lacks the pyridine and thiophene groups.

    2-Chloro-6-fluorobenzyl chloride: Precursor in the synthesis but lacks the sulfanyl and pyridine groups.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C17H10ClFN2S2

Molecular Weight

360.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H10ClFN2S2/c18-13-3-1-4-14(19)12(13)10-23-17-11(9-20)6-7-15(21-17)16-5-2-8-22-16/h1-8H,10H2

InChI Key

URJMXLYGJGEAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N)F

Origin of Product

United States

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